molecular formula C14H10F2O2 B6398195 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% CAS No. 1261903-05-2

5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95%

Cat. No. B6398195
CAS RN: 1261903-05-2
M. Wt: 248.22 g/mol
InChI Key: KEZSEWOJYIJWHY-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% (5-F3-2FMPBA-95%) is a fluorinated benzoic acid derivative. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 263.2 g/mol. It is a widely used reagent in organic synthesis due to its high solubility in both polar and non-polar solvents. 5-F3-2FMPBA-95% has been found to have several applications in scientific research, including as an inhibitor of enzymes, as a fluorescent probe, and as a reagent for the synthesis of other compounds.

Scientific Research Applications

5-F3-2FMPBA-95% has been found to have several applications in scientific research. It has been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase. It has also been used as a fluorescent probe for the detection of organic compounds, and as a reagent for the synthesis of other compounds. 5-F3-2FMPBA-95% has also been used to study the interaction between proteins and DNA, as well as the binding of proteins to small molecules.

Mechanism of Action

5-F3-2FMPBA-95% is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. It is also believed to act as a fluorescent probe by binding to the target molecule and emitting light upon excitation. As a reagent for the synthesis of other compounds, 5-F3-2FMPBA-95% is believed to act as a nucleophile, forming covalent bonds with the target molecule.
Biochemical and Physiological Effects
5-F3-2FMPBA-95% has been found to have no significant adverse effects on biochemical and physiological processes. It has been found to be non-toxic and non-mutagenic, and has no known effects on the cardiovascular, respiratory, or nervous systems.

Advantages and Limitations for Lab Experiments

The main advantages of using 5-F3-2FMPBA-95% in laboratory experiments are its high solubility in both polar and non-polar solvents, its low toxicity, and its ability to act as an inhibitor of enzymes, a fluorescent probe, and a reagent for the synthesis of other compounds. The main limitation of 5-F3-2FMPBA-95% is its low stability in air, which can lead to degradation of the compound over time.

Future Directions

The potential future directions for 5-F3-2FMPBA-95% include further research into its use as an inhibitor of enzymes, a fluorescent probe, and a reagent for the synthesis of other compounds. Additionally, further research into its stability in air and its potential adverse effects on biochemical and physiological processes could be conducted. Finally, further research into its potential applications in the pharmaceutical and medical fields could be conducted.

Synthesis Methods

5-F3-2FMPBA-95% can be synthesized from the reaction of 5-fluorobenzoic acid with 2-fluoro-5-methylphenyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent such as ethanol or dimethylformamide, and the reaction proceeds in a three-step process. In the first step, the bromide is protonated to form the carboxylic acid. In the second step, the carboxylic acid is nucleophilically attacked by the fluorinated benzoic acid to form the desired product. In the third step, the desired product is isolated and purified by recrystallization.

properties

IUPAC Name

3-fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-13(16)12(4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZSEWOJYIJWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689225
Record name 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-05-2
Record name 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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